(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone
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Overview
Description
(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thienyl group, and a dichlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the dichlorobenzyl ether group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the thienyl group: The final step involves the coupling of the dichlorobenzyl ether intermediate with a thienyl-containing reagent, such as 2-thiophenecarboxylic acid, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone
- (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-pyridyl)methanone
Uniqueness
Compared to similar compounds, (3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2S/c22-16-7-6-15(18(23)12-16)13-27-17-4-1-3-14(11-17)19-8-9-25(24-19)21(26)20-5-2-10-28-20/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCDIBFUBDIMQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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